Cas no 1384429-02-0 (1-(Oxolan-3-yl)propan-2-one)

1-(Oxolan-3-yl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-(oxolan-3-yl)propan-2-one
- NE60820
- Z1575143707
- 1-(Oxolan-3-yl)propan-2-one
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- Inchi: 1S/C7H12O2/c1-6(8)4-7-2-3-9-5-7/h7H,2-5H2,1H3
- InChI Key: LITSHGFWFBROPL-UHFFFAOYSA-N
- SMILES: O1CCC(CC(C)=O)C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 110
- XLogP3: 0.1
- Topological Polar Surface Area: 26.3
1-(Oxolan-3-yl)propan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | O990890-100mg |
1-(oxolan-3-yl)propan-2-one |
1384429-02-0 | 100mg |
$ 340.00 | 2022-06-03 | ||
Enamine | EN300-102305-0.25g |
1-(oxolan-3-yl)propan-2-one |
1384429-02-0 | 95% | 0.25g |
$233.0 | 2023-10-28 | |
Enamine | EN300-102305-0.05g |
1-(oxolan-3-yl)propan-2-one |
1384429-02-0 | 95% | 0.05g |
$110.0 | 2023-10-28 | |
Enamine | EN300-102305-0.5g |
1-(oxolan-3-yl)propan-2-one |
1384429-02-0 | 95% | 0.5g |
$367.0 | 2023-10-28 | |
Enamine | EN300-102305-5.0g |
1-(oxolan-3-yl)propan-2-one |
1384429-02-0 | 95% | 5g |
$1365.0 | 2023-05-03 | |
Enamine | EN300-102305-1.0g |
1-(oxolan-3-yl)propan-2-one |
1384429-02-0 | 95% | 1g |
$471.0 | 2023-05-03 | |
Enamine | EN300-102305-2.5g |
1-(oxolan-3-yl)propan-2-one |
1384429-02-0 | 95% | 2.5g |
$923.0 | 2023-10-28 | |
Enamine | EN300-102305-5g |
1-(oxolan-3-yl)propan-2-one |
1384429-02-0 | 95% | 5g |
$1365.0 | 2023-10-28 | |
1PlusChem | 1P019Z4V-10g |
1-(oxolan-3-yl)propan-2-one |
1384429-02-0 | 95% | 10g |
$2565.00 | 2024-06-21 | |
Enamine | EN300-102305-1g |
1-(oxolan-3-yl)propan-2-one |
1384429-02-0 | 95% | 1g |
$471.0 | 2023-10-28 |
1-(Oxolan-3-yl)propan-2-one Related Literature
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Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
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William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
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Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
Additional information on 1-(Oxolan-3-yl)propan-2-one
Comprehensive Overview of 1-(Oxolan-3-yl)propan-2-one (CAS No. 1384429-02-0): Properties, Applications, and Industry Insights
The chemical compound 1-(Oxolan-3-yl)propan-2-one, identified by its CAS No. 1384429-02-0, is a versatile intermediate with growing relevance in pharmaceutical and specialty chemical industries. This ketone derivative, featuring an oxolane (tetrahydrofuran) ring, has garnered attention due to its unique structural properties and potential applications in drug synthesis and material science. Researchers and manufacturers are increasingly exploring its utility as a building block for complex molecules, particularly in the development of bioactive compounds and flavor/fragrance ingredients.
Recent trends in green chemistry and sustainable synthesis have amplified interest in 1-(Oxolan-3-yl)propan-2-one. Its molecular structure allows for efficient functionalization while maintaining environmental compatibility—a critical factor for industries addressing carbon footprint reduction and REACH compliance. Analytical studies confirm its stability under moderate conditions, making it suitable for multi-step organic reactions without requiring extreme temperatures or hazardous catalysts.
From a commercial perspective, the demand for CAS 1384429-02-0 correlates with advancements in heterocyclic chemistry. Pharmaceutical companies frequently search for this compound as a precursor to central nervous system (CNS) drugs and antiviral agents, where the oxolane moiety enhances blood-brain barrier penetration. Meanwhile, the cosmetics industry values its potential as a sustainable fragrance component, aligning with consumer preferences for clean-label ingredients.
Technical specifications of 1-(Oxolan-3-yl)propan-2-one reveal a boiling point range of 195-200°C and a density of ~1.05 g/cm³, with solubility in common organic solvents like ethanol and dichloromethane. These properties facilitate its integration into continuous flow chemistry systems—an area gaining traction for industrial-scale production. Quality control protocols typically employ GC-MS and HPLC to ensure purity levels exceeding 98%, meeting GMP standards for pharmaceutical intermediates.
Emerging research explores the compound's role in polymer chemistry, particularly as a modifier for biodegradable plastics. The oxolane ring's oxygen atom provides sites for cross-linking reactions, potentially enhancing material properties while maintaining eco-friendly profiles. This application aligns with global initiatives to replace petroleum-based plastics, addressing frequent queries about sustainable packaging alternatives in search engine data.
Safety assessments indicate that CAS 1384429-02-0 requires standard organic compound handling procedures, with no exceptional hazards reported. Its low acute toxicity profile (LD50 > 2000 mg/kg in rodent studies) supports its adoption in industrial workflows. However, proper ventilation controls and PPE remain recommended during bulk processing, reflecting general laboratory safety protocols.
The synthesis of 1-(Oxolan-3-yl)propan-2-one typically involves catalytic hydrogenation of furan derivatives or ring-closing metathesis strategies. Recent patent literature highlights innovative routes using biocatalysts, responding to industry demands for energy-efficient production. These methods achieve atom economy exceeding 85%, a key metric for cost-effective manufacturing in competitive markets.
Market analysts project steady growth for oxolane-containing compounds, with CAS 1384429-02-0 positioned as a high-value intermediate. Its pricing reflects specialty chemical status rather than commodity pricing, with supply chains emphasizing just-in-time delivery to research institutions and contract manufacturing organizations (CMOs). Regulatory filings in major markets (US EPA, ECHA) confirm its non-SVHC status, simplifying international trade.
Future directions include exploring chiral variants of this molecule for asymmetric synthesis, particularly in pharmaceutical enantiomers. Computational chemistry studies suggest promising molecular docking capabilities when the oxolane ring interacts with enzyme active sites—a hot topic in drug discovery forums. Such applications could expand its utility beyond current bulk chemical uses into high-potency API development.
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